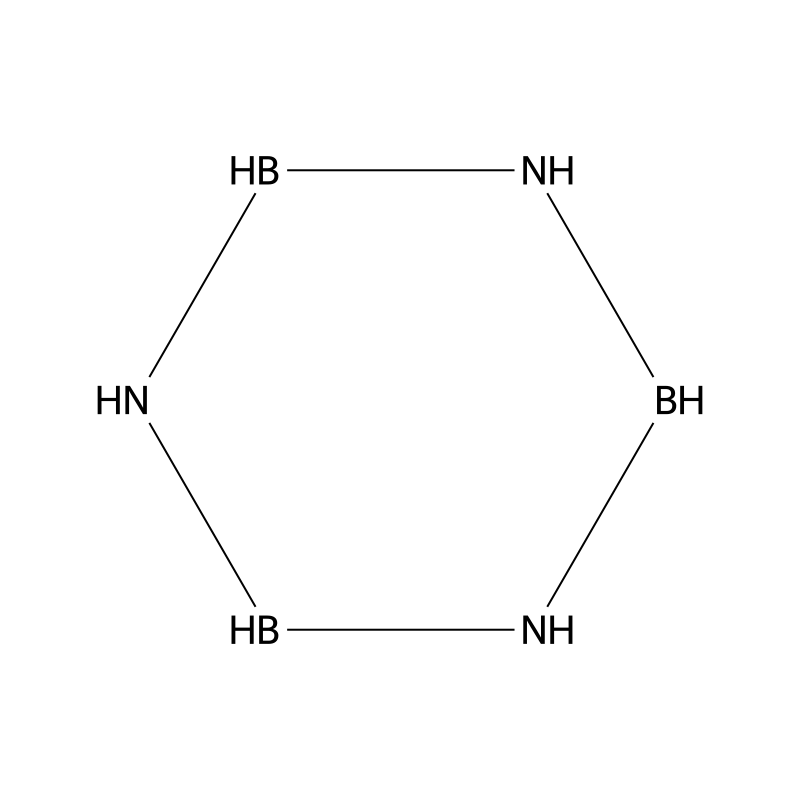Borazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Precursor for Boron Nitride Materials
One of the most promising applications of borazine lies in its use as a precursor for boron nitride (BN) materials. BN is a highly sought-after material due to its exceptional properties, including high thermal and chemical stability, excellent electrical insulation, and superior mechanical strength. Borazine can be readily converted into BN through various chemical processes. This makes it a valuable starting point for synthesizing BN films, ceramics, and nanotubes (). These BN materials find applications in various fields, including electronics, aerospace, and energy storage.
Exploring Aromaticity in Inorganic Systems
The structural similarity between borazine and benzene has sparked significant scientific interest in understanding aromaticity in inorganic systems. Aromaticity refers to a specific set of chemical properties associated with certain ring structures, including stability and unique electronic behavior. By studying borazine, researchers can gain insights into how these properties manifest in non-carbon-based systems and potentially develop novel inorganic materials with desirable properties ().
Borazine, also known as borazole, is an inorganic compound with the chemical formula . This cyclic compound features alternating boron-hydrogen (BH) and nitrogen-hydrogen (NH) units, making it isoelectronic and isostructural with benzene. Therefore, it is often referred to as "inorganic benzene" due to its structural similarities and aromatic characteristics. Borazine appears as a colorless liquid with a distinctive aromatic odor, similar to that of benzene .
- Hydrolysis: Borazine readily hydrolyzes in the presence of water, producing boric acid, ammonia, and hydrogen gas:
- Polymerization: When heated at approximately 70 °C, borazine can polymerize to form polyborazylene by expelling hydrogen:
- Reactions with Hydrogen Halides: Borazine reacts with hydrogen halides such as hydrogen chloride to form adducts:
- Nucleophilic and Electrophilic Attacks: The compound can undergo nucleophilic attacks at the boron atoms and electrophilic attacks at the nitrogen atoms, leading to various substitution reactions
Research on the biological activity of borazine is limited but suggests potential applications in biomedical fields. Its structural similarity to benzene may allow for interactions with biological systems, although specific studies detailing its pharmacological effects are sparse. Some derivatives of borazine have been explored for their antimicrobial properties and potential as drug delivery systems due to their ability to form stable complexes with biomolecules
Borazine can be synthesized through various methods:
- Direct Synthesis from Diborane and Ammonia: The most common method involves reacting diborane with ammonia in a 1:2 molar ratio at temperatures ranging from 250 °C to 300 °C:
- Alternative Synthesis Using Sodium Borohydride: A more efficient method involves sodium borohydride reacting with ammonium sulfate:
These methods highlight the versatility in synthesizing borazine and its derivatives
Borazine has garnered interest in various fields due to its unique properties:
- Materials Science: It serves as a precursor for boron nitride ceramics, which exhibit high thermal stability and electrical insulation.
- Electronics: Borazine derivatives are explored in organic electronics for their potential use in semiconductors and optoelectronic devices.
- Gas Storage: The compound's porous structures can be utilized for gas separation and storage applications.
- Catalysis: Borazines have been investigated for their catalytic properties in various
Studies on the interactions of borazine with other compounds reveal its ability to form stable adducts and complexes. For instance, its interactions with metal ions can enhance catalytic activity or modify electronic properties. Furthermore, research into its interactions with biomolecules indicates potential applications in drug delivery systems or as therapeutic agents due to its ability to form stable complexes
Borazine shares similarities with several compounds but also exhibits unique characteristics:
Compound Formula Key Features Benzene Aromatic hydrocarbon; highly stable; widely used. Boron Nitride Excellent thermal conductivity; electrical insulator; used in ceramics. Azaborine Contains both carbon and nitrogen; potential for organic electronics. Polyborazylene Polymer derived from borazine; used in advanced materials. Borazine's uniqueness lies in its alternating boron-nitrogen structure, which imparts distinct reactivity and properties compared to purely carbon-based compounds like benzene or other inorganic analogs like boron nitride
UNII
CEM55A0275Wikipedia
BorazineDates
Modify: 2023-07-20Explore Compound Types
Get ideal chemicals from 750K+ compounds - Direct Synthesis from Diborane and Ammonia: The most common method involves reacting diborane with ammonia in a 1:2 molar ratio at temperatures ranging from 250 °C to 300 °C:








